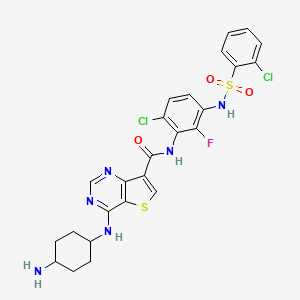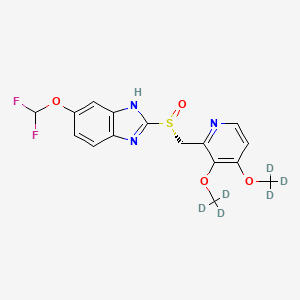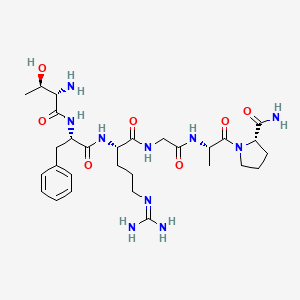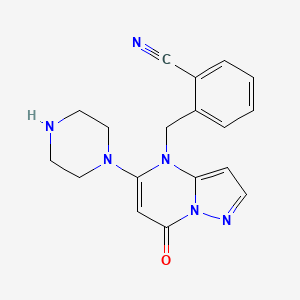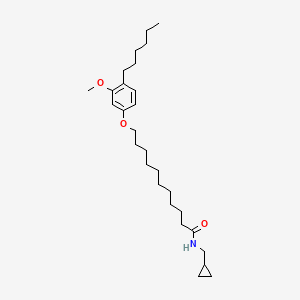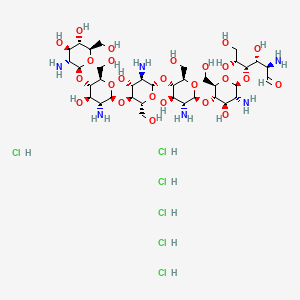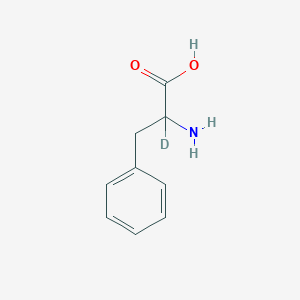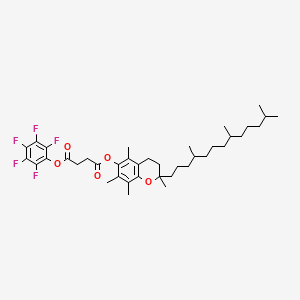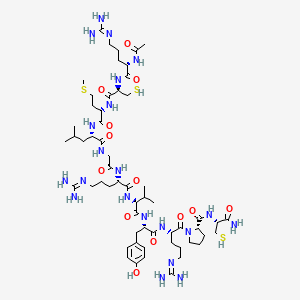
Ac-hMCH(6-16)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Arg6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2, commonly referred to as Ac-hMCH(6-16)-NH2, is a peptide agonist of human melanin-concentrating hormone. This compound binds to and activates both human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R, which are present in the brain .
Preparation Methods
The synthesis of Ac-hMCH(6-16)-NH2 involves the preparation of analogs where specific amino acids are replaced with various D-amino acids or L-amino acids. For instance, Arg in position 6 can be replaced with D-Arg, and Gly in position 10 can be substituted with Asn. These modifications result in potent agonists with improved selectivity for hMCH-1R over hMCH-2R .
Chemical Reactions Analysis
Ac-hMCH(6-16)-NH2 undergoes various chemical reactions, including substitution reactions where specific amino acids are replaced to enhance its selectivity and potency. Common reagents used in these reactions include D-amino acids and L-amino acids. The major products formed from these reactions are potent agonists with improved selectivity for hMCH-1R .
Scientific Research Applications
Ac-hMCH(6-16)-NH2 has significant applications in scientific research, particularly in the study of feeding behavior and metabolic disorders. It is used to investigate the physiological functions of melanin-concentrating hormone receptors and their role in regulating appetite and energy balance. This compound is also valuable in the development of selective agonists for therapeutic purposes .
Mechanism of Action
Ac-hMCH(6-16)-NH2 exerts its effects by binding to and activating human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R. The binding of this peptide to the receptors triggers a cascade of molecular events that regulate feeding behavior and energy balance. The structural changes in positions 6 and 10 of the peptide allow for efficient interactions with hMCH-1R, making it a potent agonist .
Comparison with Similar Compounds
Similar compounds to Ac-hMCH(6-16)-NH2 include other peptide agonists of human melanin-concentrating hormone, such as Ac-DArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2. These compounds share structural similarities but differ in their selectivity and potency for hMCH-1R and hMCH-2R. The uniqueness of this compound lies in its ability to bind and activate both receptors equally well .
Properties
Molecular Formula |
C58H99N21O13S3 |
|---|---|
Molecular Weight |
1394.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
InChI Key |
GCUCBSVZUDAARP-IHLBVCFISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


